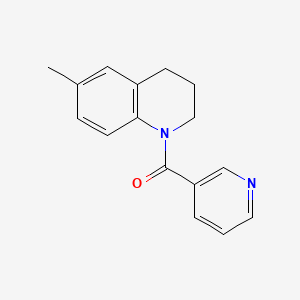

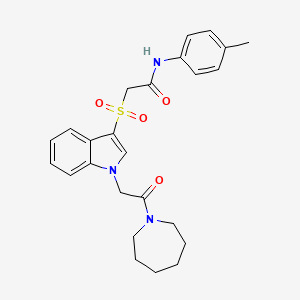

(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-3-ylmethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

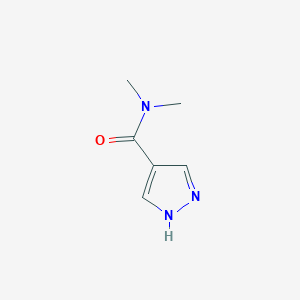

The compound “(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-3-ylmethanone” is a synthetic chemical with the molecular formula C16H16N2O and a molecular weight of 252.31 . It is also known by the synonym "(3,4-dihydro-6-methyl-1(2H)-quinolinyl)-4-pyridinyl-methanone" .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C16H16N2O) and molecular weight (252.31) . Other properties such as melting point, boiling point, and density are not provided in the search results.Applications De Recherche Scientifique

Catalytic Behavior and Synthesis

The synthesis and characterization of related quinoline derivatives have shown promising results in catalyzing reactions. For example, iron and cobalt complexes bearing quinoline-imine ligands exhibit good to moderate catalytic activities toward ethylene reactivity, including oligomerization and polymerization, when activated with methylaluminoxane (MAO) (Sun et al., 2007).

Antimycobacterial Activity

Quinoline derivatives synthesized through variants of the Bohlmann-Rahtz reaction demonstrated promising antimycobacterial activity against Mycobacterium tuberculosis H37Rv, highlighting the potential of such compounds in developing new antitubercular agents (Kantevari et al., 2011).

Green Chemistry

The green synthesis of quinoline derivatives, like trans-dihydrofuro[3,2-c]-quinolin-4(2H)-ones, through eco-friendly methodologies further showcases the compound's role in sustainable chemistry. Such syntheses involve microwave irradiation and water as the solvent, emphasizing operational simplicity and environmental friendliness (Indumathi et al., 2012).

Fluorescence Sensing

Quinoline derivatives have been investigated for their fluorescent properties, particularly in detecting inorganic cations. A novel fluorescent dye based on the quinoline skeleton demonstrated significant binding constants and bathochromic shifts of fluorescence in the presence of certain cations, indicating potential applications in fluorescence sensing and molecular switches (Mac et al., 2010).

Magnetic Materials

The development of lanthanide complexes based on quinolin derivatives highlights the compound's utility in creating materials with magnetic properties. For instance, tetra-nuclear lanthanide complexes exhibit magnetic refrigeration and single-molecule magnet behavior, opening avenues for their application in magnetic storage devices and quantum computing (Fang et al., 2018).

Propriétés

IUPAC Name |

(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c1-12-6-7-15-13(10-12)5-3-9-18(15)16(19)14-4-2-8-17-11-14/h2,4,6-8,10-11H,3,5,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGEYHXCRZDPSNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-(Phenylsulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2873471.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2873474.png)

![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-3,5-dimethoxybenzamide](/img/structure/B2873477.png)

![Ethyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-phenylpropanoate](/img/structure/B2873485.png)

![2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2873487.png)

![(E)-4-(Dimethylamino)-N-[4,4,4-trifluoro-3-hydroxy-3-(1-methylimidazol-2-yl)butyl]but-2-enamide](/img/structure/B2873489.png)